Lipophilicity Advantages Over Closest 3-Phenyl Analog
3-Phenethyl-2-thioxoimidazolidin-4-one exhibits a calculated XLogP3-AA of 1.7, which is significantly higher than the 3-phenyl analog (3-phenyl-2-thioxoimidazolidin-4-one) with a calculated value of approximately 1.0 [1][2]. This difference in lipophilicity is attributable to the flexible ethyl linker in the phenethyl group, which also provides greater rotational freedom (3 rotatable bonds vs 1 in the 3-phenyl analog) and may facilitate improved occupancy of hydrophobic pockets in biological targets [1].
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.7 |
| Comparator Or Baseline | 3-Phenyl-2-thioxoimidazolidin-4-one; XLogP3-AA approximately 1.0 |
| Quantified Difference | ΔXLogP of +0.7 (+70%) |
| Conditions | Computed values from PubChem (XLogP3 3.0 algorithm, 2021 release). |
Why This Matters
Higher lipophilicity can be a critical selection criterion in fragment-based drug discovery when screening for fragments that target intracellular or CNS-exposed targets, where improved passive membrane permeability is required.
- [1] PubChem. 2-Thioxo-3-phenethylimidazolidine-4-one (CID 2726668). Computed Properties. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/287918-12-1 (Accessed April 28, 2026). View Source
- [2] PubChem. 3-Phenyl-2-thiohydantoin (CID 68590). Computed Properties: XLogP3-AA. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/68590 (Accessed April 28, 2026). View Source
